3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine
Overview
Description
3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine is a heterocyclic compound with the molecular formula C7H7ClN2O It is characterized by a pyrano[4,3-c]pyridazine core structure, which includes a chlorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridazine with a suitable dihydropyran derivative. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Industrial Applications: The compound is explored for its use in the development of new catalysts and as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways.
Comparison with Similar Compounds
3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine can be compared with other similar compounds, such as:
3-chloro-7,8-dihydro-5H-pyrano[4,3-c]pyridazine: This compound shares a similar core structure but lacks the double bond in the pyrano ring.
ethyl this compound-4-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its chemical behavior and interactions with other molecules.
Properties
IUPAC Name |
3-chloro-7,8-dihydro-5H-pyrano[4,3-c]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-7-3-5-4-11-2-1-6(5)9-10-7/h3H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICWLNDRGTYAHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=NN=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075260-61-5 | |
Record name | 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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